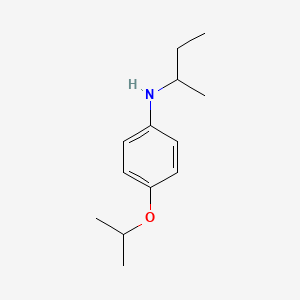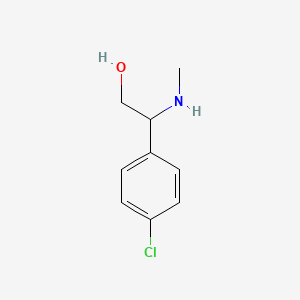![molecular formula C24H19Cl2N3O B12127786 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127786.png)
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features a benzene ring substituted with dichloro groups and a propoxy chain linked to a methylindoloquinoxaline moiety
准备方法
The synthesis of 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps, starting with the preparation of the indoloquinoxaline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The propoxy chain is then introduced via nucleophilic substitution reactions, followed by the chlorination of the benzene ring to obtain the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
化学反应分析
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The propoxy chain can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and acids.
科学研究应用
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its unique chemical properties may enable it to act as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can be compared with other similar compounds, such as:
2,4-Dichloro-1-[3-(indolo[2,3-b]quinoxalin-5-yl)propoxy]benzene: Lacks the methyl group on the indole ring, which may affect its reactivity and biological activity.
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene: Has an ethoxy chain instead of a propoxy chain, which can influence its chemical properties and interactions.
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]toluene: Contains a toluene moiety instead of a benzene ring, potentially altering its stability and reactivity.
属性
分子式 |
C24H19Cl2N3O |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
6-[3-(2,4-dichlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H19Cl2N3O/c1-15-6-4-7-17-22-24(28-20-9-3-2-8-19(20)27-22)29(23(15)17)12-5-13-30-21-11-10-16(25)14-18(21)26/h2-4,6-11,14H,5,12-13H2,1H3 |
InChI 键 |
WDNLTFCCROREIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12127737.png)
![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide](/img/structure/B12127753.png)

![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12127755.png)
![4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12127763.png)
![3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127770.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127783.png)
